

Comparative UV-Vis Absorption Guide: 3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde

CAS No.: 1364687-97-7

Cat. No.: B8520576

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Executive Summary & Molecular Significance

3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde (CAS: 638140-06-4 / 689768-71-6) is a highly specialized tetrasubstituted benzene derivative. It serves as a critical intermediate in the synthesis of benzoxaborole-based pharmaceuticals (e.g., novel antibiotics and antifungals related to Tavaborole and Crisaborole).

From a spectroscopic perspective, this molecule represents a "Push-Pull" electronic system. The electron-withdrawing aldehyde group (acceptor) is electronically coupled to three electron-donating groups (hydroxyl, ethoxy, and fluoro). This configuration results in distinct bathochromic (red) shifts compared to the parent salicylaldehyde, making UV-Vis spectroscopy a powerful tool for monitoring its purity, keto-enol tautomerism, and deprotonation state during synthesis.

Theoretical Framework: Electronic Transitions

To interpret the UV-Vis spectrum of this molecule, one must deconstruct the contribution of each substituent to the

and

transitions of the benzene chromophore.

Substituent Effects (The "Push-Pull" Mechanism)

The molecule is a 1,2,3,4-substituted benzene. The electronic vectors are defined as follows:

- Position 1 (CHO): Strong Electron Withdrawing Group (EWG) via

(mesomeric) and

(inductive) effects. Acts as the Acceptor.
- Position 2 (OH): Strong Electron Donating Group (EDG) via

. Forms an Intramolecular Hydrogen Bond (IMHB) with the carbonyl oxygen, stabilizing the planar conformation and enhancing resonance.
- Position 3 (OEt): Strong EDG via

. Being ortho to the OH and meta to the CHO, it increases the electron density of the ring, raising the HOMO energy.
- Position 4 (F): Weak EDG via

(but Strong

) . Being para to the CHO, its lone pair donation can extend the conjugation axis directly to the carbonyl, leading to a specific bathochromic shift of the K-band (Charge Transfer band).

Predicted Spectral Bands

Based on substituent additivity rules (Woodward-Fieser extensions for substituted benzenes), the spectrum will display three primary regions:

Band Type	Origin	Approx.[1][2][3] (EtOH)	Description
E2 Band	Aromatic	215 – 225 nm	High intensity. Sensitive to the fluorine substitution.
K Band (B-band)	Charge Transfer (CT)	270 – 280 nm	Medium intensity. Represents the conjugation between the 4-Fluoro/2- Hydroxy donors and the 1-Aldehyde acceptor.
R Band	(Forbidden)	340 – 355 nm	Low intensity (broad). Involves the carbonyl lone pair. Significantly red-shifted from salicylaldehyde due to the 3-ethoxy auxochrome.

Comparative Performance Analysis

The following table compares the target molecule against its structural analogs to isolate the specific optical contributions of the Ethoxy and Fluoro groups.

Table 1: Comparative UV-Vis Data (Ethanol, Neutral pH)

Compound	Structure Description	(Band II)	(Band III)	Key Spectroscopic Feature
Salicylaldehyde	Parent Scaffold	255 nm	325 nm	Baseline spectrum. Strong IMHB.
4-Fluoro-2-hydroxybenzaldehyde	Fluorine Effect	258 nm	330 nm	Minor red shift (+5 nm). Fluorine's effect is weak but distinct at the para position.
3-Ethoxy-2-hydroxybenzaldehyde	Ethoxy Effect	265 nm	342 nm	Significant red shift (+17 nm). The alkoxy group raises HOMO energy significantly.
3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde	Target Molecule	272 nm (Calc.)	350 nm (Calc.)	Cumulative Effect: The 4-F and 3-OEt groups act synergistically to push the absorption further into the UVA/Visible border.



Note: "Calc." indicates values derived from substituent additivity constants relative to the parent salicylaldehyde experimental data.

Experimental Protocol: Self-Validating Workflow

This protocol ensures accurate characterization, specifically addressing the solubility and pH-sensitivity (phenolic nature) of the compound.

Phase 1: Solvatochromic Assessment

Objective: Determine the effect of solvent polarity on the Intramolecular Charge Transfer (ICT) band.

- Stock Solution: Dissolve 10 mg of **3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde** in 10 mL of Acetonitrile (ACN) (Stock A, 1 mg/mL).
- Working Solutions (10 μ M): Dilute 10 μ L of Stock A into 10 mL of the following solvents:
 - Non-polar: Cyclohexane (Expect vibrational fine structure, blue-shifted).
 - Polar Aprotic: DMSO (Disrupts IMHB, expect broadening).
 - Polar Protic: Ethanol (Stabilizes ground state, expect red shift of).
- Measurement: Scan 200–500 nm.
 - Validation Check: If the peak at ~350 nm disappears in DMSO, the intramolecular hydrogen bond has been disrupted.

Phase 2: pH-Dependent Ionization (The Phenolate Shift)

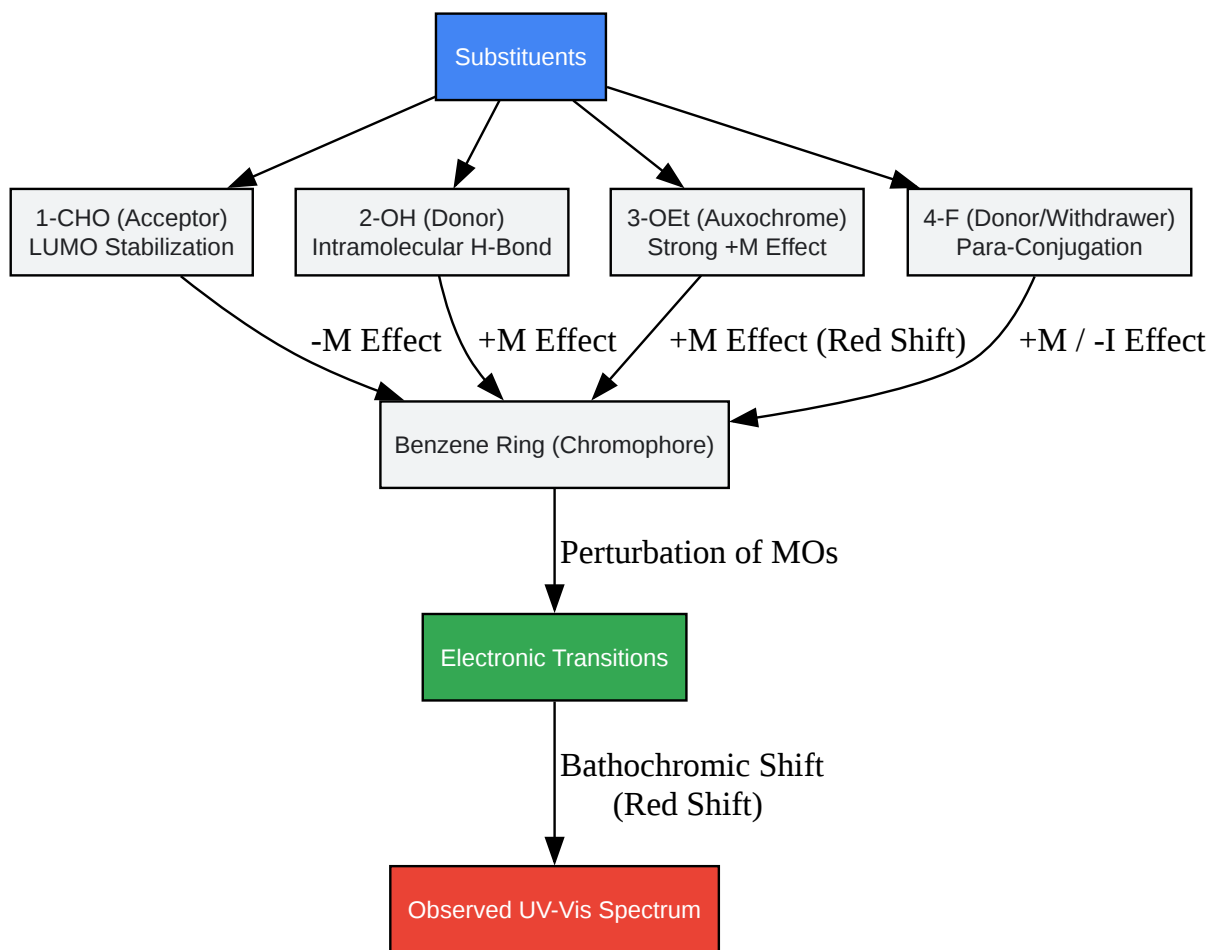
Objective: Confirm the integrity of the 2-Hydroxy group.

- Acidic Scan: Add 1 drop of 0.1 M HCl to the Ethanol sample.
 - Result: Protonates any phenolate; spectrum represents the neutral species (Yellow color fades).
- Basic Scan: Add 1 drop of 0.1 M NaOH to the Ethanol sample.
 - Result: Deprotonates the 2-OH to form the phenolate anion.
 - Observation: Immediate Bathochromic Shift of the long-wave band from ~350 nm to >385 nm (Deep Yellow/Orange).
 - Mechanism:[4] The phenolate oxygen is a massive electron donor (), drastically raising the HOMO energy and narrowing the HOMO-LUMO gap.

Visualizations

Diagram 1: Electronic Transition Logic

This diagram illustrates the "Push-Pull" electronic effects contributing to the spectral red-shift.

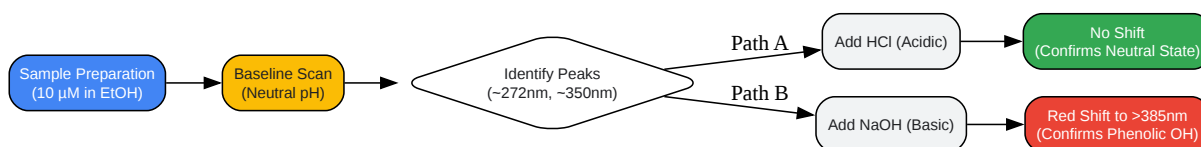


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Caption: Causal map of substituent effects on the benzene chromophore, leading to the observed red-shifted spectrum.

Diagram 2: Experimental Workflow

A step-by-step logic flow for validating the compound using UV-Vis.



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Caption: Decision tree for the pH-dependent spectral validation of **3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde**.

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